![molecular formula C8H10N6OS2 B11541003 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11541003.png)

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

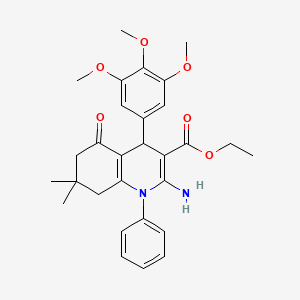

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound characterized by the presence of thiadiazole and triazole rings. These heterocyclic structures are known for their diverse biological activities and are often incorporated into pharmaceuticals and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the following steps:

-

Formation of 5-methyl-1,3,4-thiadiazole-2-amine

Starting Materials: 5-methyl-1,3,4-thiadiazole and ammonia.

Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent like ethanol.

-

Synthesis of 5-methyl-4H-1,2,4-triazole-3-thiol

Starting Materials: 5-methyl-1,2,4-triazole and hydrogen sulfide.

Reaction Conditions: The reaction is conducted at elevated temperatures with a catalyst such as sodium hydroxide.

-

Coupling Reaction

Starting Materials: 5-methyl-1,3,4-thiadiazole-2-amine and 5-methyl-4H-1,2,4-triazole-3-thiol.

Reaction Conditions: The coupling reaction is facilitated by a dehydrating agent like phosphorus oxychloride, under an inert atmosphere.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This involves:

Continuous Flow Reactors: To maintain consistent reaction conditions.

Automated Monitoring Systems: For precise control of temperature, pressure, and reactant concentrations.

Purification Techniques: Such as crystallization and chromatography to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

Conditions: Mild to moderate temperatures.

Products: Oxidized derivatives of the thiadiazole or triazole rings.

-

Reduction

Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Conditions: Typically carried out at low temperatures.

Products: Reduced forms of the compound, potentially altering the heterocyclic rings.

-

Substitution

Reagents: Halogenating agents or nucleophiles.

Conditions: Varies depending on the substituent being introduced.

Products: Substituted derivatives with functional groups replacing hydrogen atoms on the rings.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

Material Science: Used in the synthesis of polymers with specific electronic properties.

Biology

Antimicrobial Agents: Exhibits activity against a range of bacterial and fungal pathogens.

Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.

Medicine

Pharmaceuticals: Investigated for its potential as an anti-inflammatory and anticancer agent.

Drug Delivery: Used in the design of drug delivery systems due to its stability and bioavailability.

Industry

Agrochemicals: Utilized in the formulation of pesticides and herbicides.

Dyes and Pigments: Employed in the production of colorants for textiles and plastics.

Mecanismo De Acción

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves interaction with specific molecular targets:

Enzyme Binding: The compound binds to the active site of enzymes, inhibiting their activity.

Signal Transduction Pathways: Modulates pathways involved in cell growth and apoptosis.

Receptor Interaction: Acts on cellular receptors, altering signal transduction and cellular responses.

Comparación Con Compuestos Similares

Similar Compounds

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: Lacks the methyl group on the triazole ring.

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide: Different positioning of the methyl group.

Uniqueness

Structural Features: The presence of both thiadiazole and triazole rings with specific methyl substitutions confers unique chemical and biological properties.

Biological Activity: Exhibits a broader spectrum of activity compared to similar compounds, making it a versatile candidate for various applications.

This detailed overview provides a comprehensive understanding of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, highlighting its synthesis, reactions, applications, and unique features

Propiedades

Fórmula molecular |

C8H10N6OS2 |

|---|---|

Peso molecular |

270.3 g/mol |

Nombre IUPAC |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C8H10N6OS2/c1-4-9-7(13-11-4)16-3-6(15)10-8-14-12-5(2)17-8/h3H2,1-2H3,(H,9,11,13)(H,10,14,15) |

Clave InChI |

ALENJTKAYOUQDT-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC(=NN1)SCC(=O)NC2=NN=C(S2)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11540924.png)

![2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11540930.png)

![2,4-dibromo-6-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11540935.png)

![3-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11540941.png)

![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11540945.png)

![3-butyl-1-(5,5-dimethyl-3-{[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11540951.png)

![N-phenyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzene-1,4-diamine](/img/structure/B11540963.png)

![4-methyl-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11540972.png)

![N-[2-(morpholine-4-carbonyl)phenyl]benzamide](/img/structure/B11540974.png)

![3-(3-bromophenyl)-5-[(4-methoxy-3-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B11540979.png)

![2-(4-Bromophenyl)-2-oxoethyl 2-[(4-methylphenyl)formamido]acetate](/img/structure/B11540983.png)

![4-{[(3-Bromophenyl)carbamothioyl]oxy}-N-(4-iodophenyl)benzamide](/img/structure/B11540994.png)